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E3 ubiquitin-protein ligase Mdm2 (53-60) -

E3 ubiquitin-protein ligase Mdm2 (53-60)

Catalog Number: EVT-243702
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Product Introduction

Description
E3 ubiquitin-protein ligase Mdm2
Overview

E3 ubiquitin-protein ligase Mdm2, also known as Mouse double minute 2 homolog, is a crucial protein encoded by the MDM2 gene in humans. This protein plays a significant role in regulating the p53 tumor suppressor, which is vital for maintaining genomic stability and preventing tumor formation. Mdm2 functions primarily as an E3 ubiquitin ligase, facilitating the ubiquitination of p53, leading to its degradation via the proteasome. This mechanism establishes a negative feedback loop where increased levels of p53 can induce the expression of Mdm2, thereby regulating cellular responses to stress and DNA damage .

Source

The MDM2 gene is located on chromosome 12 in humans and encodes a protein comprising 491 amino acids with a molecular weight of approximately 56 kDa . The protein is predominantly localized in the nucleus, where it exerts its regulatory functions.

Classification

E3 ubiquitin-protein ligase Mdm2 belongs to the class of E3 ligases, which are responsible for transferring ubiquitin moieties from E2 ubiquitin-conjugating enzymes to substrate proteins. It specifically targets p53 and other proteins for ubiquitination and subsequent degradation, thereby influencing various cellular processes including apoptosis, cell cycle progression, and DNA repair .

Synthesis Analysis

Methods

The synthesis of E3 ubiquitin-protein ligase Mdm2 can be conducted through recombinant DNA technology. This involves cloning the MDM2 gene into an expression vector, followed by transformation into suitable host cells (e.g., bacteria or mammalian cells) for protein expression.

Technical Details

  1. Cloning: The MDM2 gene is amplified using polymerase chain reaction (PCR) techniques and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells (such as Escherichia coli) or mammalian cells using methods like heat shock or electroporation.
  3. Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in bacterial systems or by manipulating serum concentrations in mammalian cell cultures.
  4. Purification: The expressed protein can be purified using affinity chromatography techniques based on tags (e.g., His-tag) or through ion-exchange chromatography.
Molecular Structure Analysis

Structure

E3 ubiquitin-protein ligase Mdm2 contains several key structural domains:

  • N-terminal p53 interaction domain: Facilitates binding to the transcriptional activation domain of p53.
  • Central acidic domain: Involved in regulation and localization.
  • RING finger domain: Critical for E3 ligase activity, allowing for interaction with ubiquitin-conjugating enzymes.

The RING domain specifically coordinates two zinc ions, which are essential for its structural integrity and function .

Data

The primary sequence of Mdm2 has been characterized extensively, revealing conserved motifs critical for its interaction with p53 and other substrates. Structural studies using X-ray crystallography have provided insights into the spatial arrangement of these domains .

Chemical Reactions Analysis

Reactions

Mdm2 mediates the following key reactions:

  • Ubiquitination of p53: Mdm2 binds to p53's transactivation domain and facilitates its ubiquitination at specific lysine residues, leading to proteasomal degradation.
  • Auto-ubiquitination: Mdm2 can also undergo auto-ubiquitination, which regulates its own stability and activity .

Technical Details

The ubiquitination process involves:

  1. Activation: Ubiquitin is activated by an E1 enzyme.
  2. Conjugation: The activated ubiquitin is transferred to an E2 enzyme.
  3. Ligation: The E3 ligase (Mdm2) facilitates the transfer of ubiquitin from the E2 enzyme to the substrate (p53), forming an isopeptide bond.
Mechanism of Action

Process

Mdm2 regulates p53 through a series of interactions that ultimately lead to p53 degradation:

  1. Binding: Mdm2 binds to the N-terminal domain of p53.
  2. Ubiquitination: This interaction promotes the addition of ubiquitin moieties to p53.
  3. Degradation: Ubiquitinated p53 is recognized by the proteasome for degradation.

This mechanism ensures that under normal conditions, p53 levels remain low, preventing unnecessary cell cycle arrest or apoptosis .

Data

Research indicates that alterations in Mdm2 function can lead to aberrant regulation of p53, contributing to tumorigenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 56 kDa.
  • Isoelectric Point: Theoretical pI around 4.32, indicating it is more acidic than neutral at physiological pH.

Chemical Properties

Mdm2 exhibits properties typical of E3 ligases:

  • It interacts with various substrates through specific binding domains.
  • Its activity can be modulated by post-translational modifications such as phosphorylation and ubiquitylation.
Applications

E3 ubiquitin-protein ligase Mdm2 has several scientific applications:

  • Cancer Research: Given its role in regulating p53, Mdm2 is a target for cancer therapies aimed at reactivating p53 function in tumors where it is frequently dysregulated.
  • Drug Development: Inhibitors targeting the Mdm2-p53 interaction are being explored as potential treatments for various cancers .
  • Biomarker Studies: Levels of Mdm2 may serve as biomarkers for certain cancers due to its involvement in tumorigenesis.
Biological Significance of MDM2 in Cellular Homeostasis

Role in p53-MDM2 Negative Feedback Loop Dynamics

The E3 ubiquitin-protein ligase MDM2 (specifically residues 53–60 within its p53-binding domain) is central to the autoregulatory circuit controlling the tumor suppressor p53. MDM2 binds the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation via ubiquitination. This degradation is critically dependent on MDM2's RING domain (aa 430–480), which facilitates E2 ubiquitin-conjugating enzyme binding and confers E3 ligase activity [1] [7]. Genetic evidence from engineered mouse models underscores the indispensability of this interaction: Mice harboring an Mdm2L466A mutation (disrupting E2 binding and abolishing E3 ligase activity while preserving p53 binding) exhibit p53-dependent embryonic lethality. This confirms that MDM2-mediated ubiquitination—not merely p53 binding—is essential for regulating p53 levels in vivo [1].

The feedback dynamics are stress-responsive. DNA damage stabilizes p53, enabling it to transactivate MDM2 from its P2 promoter, forming a negative feedback loop believed to restore p53 homeostasis. However, mice with disrupted p53 binding sites in the Mdm2 P2 promoter (Mdm2P2/P2) develop normally despite impaired stress-induced MDM2 upregulation. This demonstrates that basal MDM2 expression (from the P1 promoter) suffices for p53 regulation during development. Nevertheless, these mice exhibit heightened p53-dependent apoptosis in hematopoietic stem cells after irradiation, revealing the feedback loop's critical role in fine-tuning p53 activity during genotoxic stress [2] [6].

Table 1: Impact of MDM2 Mutations on p53 Regulation

MutationDomain AffectedEffect on E3 Activityp53 RegulationIn Vivo Outcome
L466A (Mouse)RING (E2 binding)AbolishedFailure to degrade p53p53-dependent embryonic lethality
C462ARING (Zinc binding)AbolishedFailure to degrade p53Embryonic lethality (rescued by p53-)
Y487AC-terminusReduced (Homooligomers)Partial degradationViable, normal development
P2 Promoter MutationRegulatoryNormal activityImpaired stress inductionViable, radiosensitive HSCs

Modulation of Genome Stability via Ubiquitin-Proteasome System

Beyond p53, MDM2's E3 ligase activity directly influences genome integrity through p53-independent mechanisms. The Mdm2L466A mouse model revealed unexpected phenotypes: even in p53-null cells, this E3-dead mutant caused G2-M cell cycle transition defects and increased aneuploidy. This indicates MDM2 ubiquitinates substrates critical for mitotic progression and chromosome segregation independently of p53 [1]. Key p53-independent targets include:

  • Nbs1 (Nijmegen Breakage Syndrome 1): MDM2 binds and ubiquitinates Nbs1, a component of the MRE11-RAD50-NBS1 (MRN) DNA double-strand break repair complex. Overexpression of wild-type MDM2 (but not mutants lacking the Nbs1-binding domain) delays DNA break repair and promotes chromosomal abnormalities, irrespective of p53 status [4].
  • MDM4 (MDMX): MDM2 heterodimerizes with its homolog MDM4 via their RING domains. MDM2 ubiquitinates MDM4, targeting it for degradation. This regulation occurs even with basal MDM2 levels (from the P1 promoter), as shown in Mdm2P2/P2 mice where stress-induced MDM2 is dispensable for MDM4 degradation kinetics post-irradiation [6].
  • Self-Regulation (Autoubiquitination): MDM2 exhibits RING finger-dependent intrinsic E3 ligase activity, mediating its own ubiquitination in vitro requiring only E1 and E2 enzymes. Zinc coordination within the RING is crucial, as chelation or mutation of zinc-binding residues ablates activity [7].

Table 2: Key MDM2 Substrates and Genomic Consequences

SubstrateConsequence of MDM2 Ubiquitinationp53 DependenceImpact on Genome Stability
p53Degradation (Polyubiquitination)N/APrevents p53-mediated cell cycle arrest/apoptosis
Nbs1Altered function/localization?IndependentImpaired DSB repair; Chromosomal aberrations
MDM4DegradationIndependentModulates p53 inhibition by MDM4
MDM2 (Self)DegradationIndependentLimits MDM2 abundance; Regulates circuit output

Context-Dependent Oncogenic and Tumor-Suppressive Functions

MDM2 exhibits functional duality in cancer, acting as an oncogene primarily through p53 inactivation but also possessing context-dependent tumor-suppressive potential. Its oncogenic role is evident in tumors overexpressing MDM2 (e.g., sarcomas, breast cancers) where amplified MDM2 drives p53 degradation, enabling uncontrolled proliferation. This is often mutually exclusive with TP53 mutations [3] [6]. However, MDM2's E3 ligase activity also restricts genomic instability. Cells expressing E3-dead MDM2 (L466A) display aberrant cell cycle checkpoint responses and increased aneuploidy after DNA damage, even without p53. This suggests unrestrained MDM2 E3 activity toward non-p53 substrates could contribute to oncogenesis by fostering genomic chaos [1].

The tumor-suppressive potential surfaces in specific cellular contexts. For instance, MDM2 interacts with the von Hippel-Lindau tumor suppressor protein (pVHL30 isoform specifically) via an intrinsically disordered region in MDM2's C-terminus. Co-expression of pVHL30 and MDM2 synergistically reduces cell metabolic activity and necrosis, hinting at cooperative tumor-suppressive E3 ligase functions potentially involving shared substrates or pathway modulation [5]. Furthermore, while complete Mdm2 deletion is embryonically lethal due to p53 hyperactivation, haploinsufficiency or hypomorphic alleles sensitize mice to radiation and delay tumorigenesis in models like Eμ-Myc lymphomas, demonstrating that balanced MDM2 expression is crucial for restraining p53-mediated toxicity and possibly for other homeostatic functions [3] [6].

Table 3: MDM2 Expression and Functional Consequences in Cancer

ContextMDM2 Statusp53 StatusFunctional Consequence
Soft Tissue Sarcomas, OsteosarcomasAmplified/OverexpressedWild-typeOncogenic: p53 inactivation
Tumors with TP53 mutationsNormal/LowMutantOncogenic role less critical
Mdm2P2/P2 MiceReduced stress inductionWild-typeTumor-suppressive: Enhanced p53 response
Cells with E3-dead MDM2 (L466A)Expressed (Inactive E3)NullPro-oncogenic: Genomic instability
pVHL30-coexpressing cellsOverexpressedPresumed Wild-typePotential Tumor-suppressive synergy

Properties

Product Name

E3 ubiquitin-protein ligase Mdm2 (53-60)

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